Fmoc-achpa Fmoc-achpa
Brand Name: Vulcanchem
CAS No.: 130597-31-8
VCID: VC21540933
InChI: InChI=1S/C26H31NO5/c28-24(15-25(29)30)23(14-17-8-2-1-3-9-17)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-24,28H,1-3,8-9,14-16H2,(H,27,31)(H,29,30)/t23-,24-/m0/s1
SMILES: C1CCC(CC1)CC(C(CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C26H31NO5
Molecular Weight: 437,51 g/mole

Fmoc-achpa

CAS No.: 130597-31-8

VCID: VC21540933

Molecular Formula: C26H31NO5

Molecular Weight: 437,51 g/mole

* For research use only. Not for human or veterinary use.

Fmoc-achpa - 130597-31-8

Description

Fmoc-ACHPA, formally known as (3S,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-cyclohexyl-3-hydroxypentanoic acid, is a specialized chemical compound widely used in peptide synthesis and pharmaceutical research. It belongs to the class of β-hydroxy-γ-amino acids and is recognized for its stereospecific structure and functional group versatility.

Key Identifiers

  • CAS Number: 130597-31-8

  • Molecular Formula: C26H31NO5C_{26}H_{31}NO_5

  • Molecular Weight: 437.53 g/mol

  • Synonyms:

    • Fmoc-(3S,4S)-ACHPA-OH

    • FMOC-Cyclohexylstatine

    • N-FMOC-(3S,4S)-4-amino-5-cyclohexyl-3-hydroxypentanoic acid

Structural Features

Fmoc-ACHPA is characterized by:

  • A fluorenylmethoxycarbonyl (Fmoc) group protecting the amino functionality.

  • A cyclohexyl group at the 5-position of the pentanoic acid backbone.

  • Stereospecific hydroxyl and amino groups at the 3rd and 4th carbons, respectively.

Role in Peptide Synthesis

Fmoc-ACHPA is primarily employed as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amino functionality, enabling selective reactions during peptide elongation.

Pharmaceutical Relevance

This compound is a derivative of statine analogs, which are often incorporated into peptides to inhibit proteolytic enzymes such as aspartic proteases. The cyclohexyl substitution enhances hydrophobic interactions, improving binding affinity in enzyme-inhibitor complexes.

Stereochemistry and Functional Groups

The stereochemistry of Fmoc-ACHPA plays a critical role in its biological activity:

  • (3S,4S)-Configuration: Ensures compatibility with specific enzymes and receptors.

  • Hydroxy Group: Participates in hydrogen bonding, stabilizing molecular interactions.

  • Cyclohexyl Group: Contributes to hydrophobicity, enhancing membrane permeability.

Comparison with Related Compounds

Fmoc-ACHPA shares structural similarities with other β-hydroxy-γ-amino acids but differs in substituents at the 5-position:

CompoundSubstituent at C5Key Difference
Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acidPhenylAromatic substituent instead of cyclohexyl.
StatineIsobutylSmaller hydrophobic group.

Safety and Handling

While detailed safety data for Fmoc-ACHPA is limited, general guidelines for handling organic compounds apply:

  • Storage: Maintain at 0C0^\circ C to preserve stability.

  • Protective Measures: Use gloves and goggles to avoid contact with skin or eyes.

  • Disposal: Follow local regulations for chemical waste disposal.

CAS No. 130597-31-8
Product Name Fmoc-achpa
Molecular Formula C26H31NO5
Molecular Weight 437,51 g/mole
IUPAC Name (3S,4S)-5-cyclohexyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid
Standard InChI InChI=1S/C26H31NO5/c28-24(15-25(29)30)23(14-17-8-2-1-3-9-17)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-24,28H,1-3,8-9,14-16H2,(H,27,31)(H,29,30)/t23-,24-/m0/s1
Standard InChIKey NTQQMWZNOTYXHU-ZEQRLZLVSA-N
Isomeric SMILES C1CCC(CC1)C[C@@H]([C@H](CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES C1CCC(CC1)CC(C(CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1CCC(CC1)CC(C(CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Synonyms FMOC-ACHPA;130597-31-8;Fmoc-(3S,4S)ACHPA-OH;Fmoc-ACHPA-OH;AmbotzFAA1628;SCHEMBL7828571;C26H31NO5;CTK8F0637;(3S,4S)-4-(9-FLUORENYLMETHYLOXYCARBONYL)AMINO-5-CYCLOHEXYL-3-HYDROXY-PENTANOICACID;MolPort-003-725-463;ZINC2530813;AKOS025401764;AM010560;RT-012775;Z5631;(3S,4S)-5-CYCLOHEXYL-4-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-3-HYDROXYPENTANOICACID
PubChem Compound 17040161
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator